2-{[1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methodology: Copper-catalyzed synthesis has been utilized to create enantiopure frameworks involving quinoxaline derivatives, which includes methods like 1,3-dipolar cycloaddition and copper-catalyzed nucleophilic aromatic substitution (Cordero et al., 2013).
- Structural Characteristics: Studies on the synthesis of various quinoxaline derivatives have revealed insights into their molecular structure, such as planarity and dihedral angles in the compound's architecture (Kannan et al., 2013).
Chemical Modification and Reactivity
- Halogenation Processes: Research has developed methods for selective chlorination and bromination of quinoxaline derivatives, demonstrating their compatibility with various functional groups and heterocycles (Le et al., 2021).
- Functionalization Techniques: The synthesis of aminoquinolines from intermediate quinoxalines has been explored, highlighting the potential for creating a broad range of functionalized derivatives with potential biological activities (Vandekerckhove et al., 2015).
Applications in Anion Recognition
- Anion Receptors: Fluorinated derivatives of quinoxaline have been developed as neutral anion receptors, showing augmented affinities and enhanced selectivities, particularly for anions like fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000).
Biological and Medicinal Research
- Anti-Leukemic Activity: Some quinoxaline derivatives have demonstrated cytotoxic potential against human leukemia cell lines, suggesting their potential application in cancer research (Guillon et al., 2022).
General Overview of Quinoxaline
- Quinoxaline Overview: Quinoxalines are used in various applications including as dyes and pharmaceuticals. They possess diverse properties and can be synthesized through various methods (Kishor et al., 2015).
Future Directions
Properties
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-13-6-5-12(17(21)18(13)22)19(26)25-8-7-11(10-25)27-16-9-23-14-3-1-2-4-15(14)24-16/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJFXXGXOYCPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=C(C(=C(C=C4)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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